molecular formula C7H7F3N2O2S B1349468 {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-29-0

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine

Cat. No. B1349468
CAS RN: 4837-29-0
M. Wt: 240.21 g/mol
InChI Key: SIJLORWDYWCBPZ-UHFFFAOYSA-N
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Scientific Research Applications

Graphene Oxide Reduction and Hydrophilic Graphene Preparation

Phenylhydrazine-4-sulfonic acid, a compound related to "{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine," has been utilized in the reduction of graphene oxide to synthesize hydrophilic graphene (HG). This process results in HG that can disperse homogeneously in water and polar organic solvents, demonstrating broad pH stability and interesting antioxidant properties. This application indicates the potential of such compounds in materials science, particularly in the development of novel graphene-based materials with enhanced solubility and functionality (Wang et al., 2015).

Synthesis of Trifluoromethylated Compounds

Another study highlights the synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles via the divergent reaction of β-CF3-1,3-enyne with hydrazines. This work showcases the chemical versatility of hydrazine derivatives, including sulfonyl hydrazines, in constructing complex molecules with potential applications in medicinal chemistry and drug development (Wei et al., 2021).

Antimycobacterial Agents

Research on hydrazone derivatives bearing the 1,2,4-triazole moiety, synthesized from phenylhydrazines, has revealed potential antimycobacterial activities. This underscores the use of "{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine" derivatives in developing new antimicrobial agents, particularly against Mycobacterium tuberculosis (Sarı et al., 2018).

Development of Fluorinated Polyimides

A study focused on the synthesis of organosoluble and light-colored fluorinated polyimides using a trifluoromethyl-substituted diamine monomer derived from a similar compound. These polyimides exhibited excellent solubility, thermal stability, and mechanical properties, suggesting their application in high-performance materials (Yang et al., 2005).

Anticancer and Antioxidant Studies

Benzene sulfonamide derivatives, synthesized by reacting aldehydes thio-semi-carbazones derivatives with benzene sulphonyl chloride to form benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives, have shown potential anticancer effects against MCF-7 breast carcinoma cell lines. This research demonstrates the possibility of using such compounds in cancer treatment (Mohamed et al., 2022).

Safety And Hazards

“{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves3.


Future Directions

The future directions of “{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine” are not explicitly mentioned in the sources I found. However, given its use in proteomics research and as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff2, it is likely to continue to be a subject of research and industrial applications.


properties

IUPAC Name

[4-(trifluoromethylsulfonyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)6-3-1-5(12-11)2-4-6/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJLORWDYWCBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248728
Record name [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine

CAS RN

4837-29-0
Record name [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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